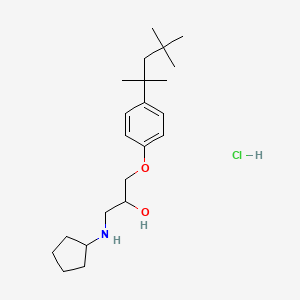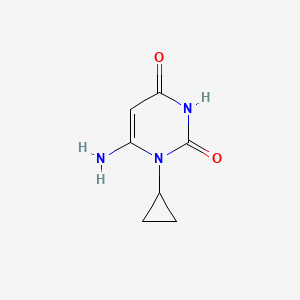
1-(Cyclopentylamino)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclopentylamino)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride is a compound with potential applications in various fields, including medicinal chemistry, pharmaceuticals, and organic synthesis. The compound's structure includes a cyclopentylamino group, a phenoxy group substituted with a 2,4,4-trimethylpentan-2-yl chain, and a propan-2-ol backbone, further stabilized as its hydrochloride salt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Synthesis of 1-(Cyclopentylamino)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride typically involves multiple steps:
Starting Material: : The initial step involves the preparation of the intermediate phenoxy compound. This could start with a commercially available phenol derivative.
Substitution Reaction: : The phenol group undergoes an alkylation reaction with 2,4,4-trimethylpentan-2-yl bromide under basic conditions.
Amino Group Introduction: : The intermediate then reacts with cyclopentylamine through an amination reaction.
Final Step: : The resulting intermediate undergoes a nucleophilic substitution reaction with propylene oxide, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, production would scale up the aforementioned methods:
Optimization: : Careful optimization of temperature, solvents, and reaction times.
Purification: : Techniques like recrystallization or chromatography to ensure high purity of the final product.
Quality Control: : Stringent quality control measures to maintain consistency and efficacy.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Cyclopentylamino)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride undergoes various chemical reactions:
Oxidation: : Potentially yielding different oxidation states or functional groups.
Reduction: : Leading to removal of oxygen-containing groups.
Substitution: : Such as nucleophilic substitutions on the cyclopentylamino or phenoxy groups.
Oxidation: : Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: : Commonly using H2 gas with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: : Involves nucleophiles like halides or cyanides in the presence of appropriate catalysts or under basic conditions.
Oxidation and Reduction Products: : Could form alcohols, ketones, or further substituted amines.
Substitution Products: : Resulting in varied substituted derivatives of the initial compound.
Wissenschaftliche Forschungsanwendungen
1-(Cyclopentylamino)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride has broad applications:
Medicinal Chemistry: : Potentially as a beta-blocker due to its structural similarity to known pharmaceuticals.
Biological Research: : Studied for its interactions with various biological receptors and pathways.
Industrial Applications: : Could be used as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
Mechanism:
Interaction with Biological Targets: : Binds to specific receptors or enzymes, potentially acting as an agonist or antagonist.
Pathways: : Involves pathways like adrenergic signaling if it functions similarly to beta-blockers.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Propranolol
Atenolol
Metoprolol
Uniqueness: 1-(Cyclopentylamino)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride stands out due to its unique substitution pattern on the phenoxy group and the specific cyclic structure of the cyclopentylamino moiety, potentially offering distinct pharmacokinetic and dynamic profiles.
Is this the level of detail you're looking for? Or would you like to explore one of these sections more deeply? No questions, I know! Take your time to review.
Eigenschaften
IUPAC Name |
1-(cyclopentylamino)-3-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO2.ClH/c1-21(2,3)16-22(4,5)17-10-12-20(13-11-17)25-15-19(24)14-23-18-8-6-7-9-18;/h10-13,18-19,23-24H,6-9,14-16H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGYDWORNSTKTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(CNC2CCCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrochloride](/img/new.no-structure.jpg)
![Ethyl 3-(4-fluorophenyl)-5-(2-methoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2965228.png)
![2-(thiophene-2-sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B2965229.png)
![2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2965232.png)
![1-[2-(4-chlorophenyl)cyclopropyl]ethan-1-one](/img/structure/B2965233.png)




![1-Benzyl-4-[[1-(4-fluorophenyl)triazol-4-yl]methyl]pyrazine-2,3-dione](/img/structure/B2965239.png)


amine](/img/structure/B2965246.png)
![10-tert-butyl-3,4-diphenyl-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-triene](/img/structure/B2965248.png)
